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molecular formula C11H9ClN2O B8360539 5-Chloro-3-phenoxy-2-pyridinamine

5-Chloro-3-phenoxy-2-pyridinamine

Cat. No. B8360539
M. Wt: 220.65 g/mol
InChI Key: AZUTZVQYMKBTBQ-UHFFFAOYSA-N
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Patent
US08883828B2

Procedure details

3-Bromo-5-chloropyridin-2-amine (50.0 g, 241 mmol), phenol (45.4 g, 482 mmol), copper(I)oxide (1.72 g, 12.1 mmol), (E)-2-hydroxybenzaldehyde oxime (6.61 g, 48.2 mmol), Cs2CO3 (157 g, 482 mmol), and 3A powdered molecular (72.3 g) sieves were placed in DMF (300 mL) and heated at 110° C. for 3 days. Reaction was cooled, then filtered through celite. Reaction was then partitioned between water and ether. An emulsion was formed and was filtered through a plug of celite. Water was extracted with ether then dried, filtered, and concentrated. Crude material was purified on a first silica gel chromatography (5-10% EtOAc in hexanes), and then on a second column to provide the title compound (8.00 g, 15.0% yield). 1H NMR (CDCl3) δ 7.80 (d, 1H), 7.39 (t, 2H), 7.19 (t, 1H), 7.03 (d, 2H), 6.94 (d, 1H), 4.76 (bs, 2H); Mass spectrum (apci) m/z=221 (100).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
45.4 g
Type
reactant
Reaction Step Two
Quantity
6.61 g
Type
reactant
Reaction Step Three
Name
Cs2CO3
Quantity
157 g
Type
reactant
Reaction Step Four
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six
Quantity
1.72 g
Type
catalyst
Reaction Step Seven
Yield
15%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([NH2:9])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.[C:10]1([OH:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.OC1C=CC=CC=1/C=N/O.C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C.[Cu-]=O>[Cl:8][C:6]1[CH:7]=[C:2]([O:16][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:3]([NH2:9])=[N:4][CH:5]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC=1C(=NC=C(C1)Cl)N
Step Two
Name
Quantity
45.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
6.61 g
Type
reactant
Smiles
OC1=C(/C=N/O)C=CC=C1
Step Four
Name
Cs2CO3
Quantity
157 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Five
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O
Step Seven
Name
Quantity
1.72 g
Type
catalyst
Smiles
[Cu-]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
was then partitioned between water and ether
CUSTOM
Type
CUSTOM
Details
An emulsion was formed
FILTRATION
Type
FILTRATION
Details
was filtered through a plug of celite
EXTRACTION
Type
EXTRACTION
Details
Water was extracted with ether
CUSTOM
Type
CUSTOM
Details
then dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Crude material was purified on a first silica gel chromatography (5-10% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=NC1)N)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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